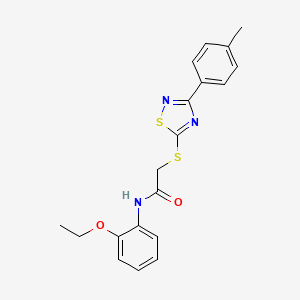

N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a p-tolyl group and at position 5 with a thioether-linked acetamide moiety. The 2-ethoxyphenyl group on the acetamide contributes to its lipophilicity, while the thiadiazole ring provides electronic diversity, making it a candidate for pharmacological studies. This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-3-24-16-7-5-4-6-15(16)20-17(23)12-25-19-21-18(22-26-19)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGXYVDTIAGIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of Thiadiazole Core: The thiadiazole core can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Substitution Reactions:

Thioether Formation: The final step involves the formation of the thioether linkage between the thiadiazole core and the acetamide moiety, typically through a nucleophilic substitution reaction with a suitable thiol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core exhibits electrophilic character due to electron-withdrawing nitrogen atoms, enabling nucleophilic attacks. Key reactions include:

1.1 Halogenation

Bromination occurs at the C-5 position under acidic conditions. For example, 2-amino-1,3,4-thiadiazoles react with bromine in acetic acid to yield 5-bromo derivatives :

The p-tolyl group at C-3 may direct electrophiles to the C-5 position.

1.2 Amination

The thiadiazole ring reacts with amines (e.g., hydrazine) under reflux to form substituted derivatives. For instance, hydrazine replaces the thioether group in similar compounds, forming hydrazino-thiadiazoles .

Oxidation of the Thioether Linkage

The thioether (–S–) group is susceptible to oxidation:

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| HO | Sulfoxide (–SO–) | Room temperature | |

| KMnO | Sulfone (–SO–) | Acidic, 60–80°C |

Oxidation modifies the electron density of the thiadiazole ring, affecting subsequent reactivity.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid and 2-ethoxyaniline .

-

Basic Hydrolysis : Produces the corresponding carboxylate salt.

Reaction rates depend on the electronic effects of the p-tolyl and ethoxyphenyl groups .

Electrophilic Aromatic Substitution

The aromatic rings (p-tolyl and 2-ethoxyphenyl) participate in electrophilic reactions:

4.1 Nitration

The ethoxyphenyl group undergoes nitration at the para position relative to the ether group :

4.2 Sulfonation

Concentrated sulfuric acid sulfonates the p-tolyl ring, favoring the meta position due to steric hindrance from methyl .

Ring-Opening Reactions

Under strong alkaline conditions (e.g., NaOH), the thiadiazole ring opens to form thiols or disulfides :

This reaction is critical in degradation studies .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s bioactivity stems from its interactions with cellular targets:

-

Inhibits tyrosine kinases via hydrogen bonding with the acetamide carbonyl .

-

The thioether linkage enhances membrane permeability, as seen in analogs with IC values of 0.67–1.95 µM against cancer cells .

Stability Under Environmental Conditions

-

Thermal Stability : Decomposes above 200°C, releasing sulfur oxides and aromatic amines.

-

Photostability : UV exposure induces radical formation at the thioether bond.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities attributed to the thiadiazole moiety, which is known for its antimicrobial properties. Research indicates that derivatives of 1,2,4-thiadiazole can serve as effective agents against various pathogens.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole structure are reported to show significant activity against both Gram-positive and Gram-negative bacteria. The presence of substituents such as halogens or oxygenated groups on the phenyl ring enhances this activity, making these compounds promising candidates for antibiotic development .

Antifungal Activity

The antifungal properties of thiadiazole derivatives have also been well-documented. Research shows that certain derivatives exhibit potent activity against fungal strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .

Microwave-Assisted Synthesis

Recent advancements in synthetic chemistry include microwave-assisted methods that allow for rapid and efficient synthesis of thiadiazole derivatives. These methods often utilize catalyst-free conditions and can significantly reduce reaction times while improving yields .

Conventional Synthesis Techniques

Traditional synthetic routes involve multi-step processes where starting materials are reacted under specific conditions to form the desired thiadiazole compound. These methods may include the use of solvents like dichloromethane or tetrahydrofuran and require careful control of reaction parameters to optimize yield and purity .

Case Studies

Several case studies illustrate the practical applications and effectiveness of N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide in drug development:

Antibacterial Studies

A study examining the antibacterial properties of thiadiazole derivatives found that specific modifications on the thiadiazole ring led to enhanced activity against Staphylococcus aureus and Escherichia coli. The findings suggest that structural modifications can significantly influence the biological activity of these compounds .

Antifungal Efficacy

Another research effort focused on evaluating the antifungal properties of various thiadiazole derivatives against clinical isolates of fungi. Results indicated that certain compounds exhibited potent antifungal activity with MIC values lower than those of conventional antifungals, indicating their potential as new therapeutic agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Thiadiazole vs. Triazole Derivatives

- Triazole Analogs: N-(2-ethoxyphenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): The 1,2,4-triazole core introduces additional nitrogen atoms, improving hydrogen-bonding capacity. Pyridinyl substituents enhance solubility in polar solvents .

Oxadiazole Derivatives

- Chlorophenyl groups enhance electron-withdrawing effects, altering HOMO-LUMO gaps (calculated via DFT/6-31/B3LYP) .

Substituent Effects

Aromatic Substituents

- p-Tolyl (Target Compound) : Methyl groups on the phenyl ring increase hydrophobicity, favoring membrane penetration.

- 4-Fluorophenyl : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Fluorine’s electronegativity enhances metabolic stability and dipole interactions, improving pharmacokinetics .

- Chlorophenyl : ’s chlorophenyl-substituted oxadiazole exhibits a lower HOMO-LUMO gap (−5.23 eV vs. −4.89 eV for reference compounds), suggesting higher reactivity .

Thioether-Linked Groups

- Sodium Salts: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () demonstrates improved aqueous solubility (logP ~1.2 vs. ~2.8 for neutral analogs) due to ionization, enhancing bioavailability .

Data Table: Key Structural and Functional Comparisons

*Molecular weights estimated based on structural formulae.

Biological Activity

N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiadiazole compounds are known for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a thiadiazole ring linked to an ethoxyphenyl and a p-tolyl group through a thioether connection. The synthesis typically involves the reaction of 2-ethoxyphenylacetyl chloride with 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol under basic conditions. This synthetic route allows for the generation of various derivatives by modifying the substituents on the thiadiazole ring or the aromatic groups.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. In a study evaluating several thiadiazole compounds, derivatives similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the thiadiazole moiety demonstrated Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Thiadiazole Derivative A | 32.6 | E. coli |

| Thiadiazole Derivative B | 47.5 | S. aureus |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest significant anticancer activity .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | TBD |

| HeLa | TBD |

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets within cells. These interactions may inhibit key enzymes or disrupt signaling pathways critical for cell proliferation and survival. For example, similar thiadiazole derivatives have been reported to inhibit cyclooxygenase enzymes and modulate apoptotic pathways .

Comparative Studies

When compared to other thiadiazole derivatives, this compound shows unique biological profiles influenced by its structural components. For instance:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Compound A | p-Chlorophenyl group | Higher antibacterial activity |

| Compound B | 1,3-dimethyl group | Enhanced anticancer effects |

These comparisons highlight the importance of substituent variations in determining the biological efficacy of thiadiazole-based compounds.

Case Studies

Several case studies have documented the biological activities of compounds related to this compound:

- Anticancer Study : A recent study evaluated a series of thiadiazoles against MCF-7 and HeLa cell lines. The results indicated that certain modifications could significantly enhance anticancer activity .

- Antimicrobial Evaluation : Another investigation assessed various thiadiazole derivatives for their antimicrobial properties against a range of pathogens. The findings suggested that structural modifications could lead to improved efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can yield and purity be maximized?

- Methodology: Multi-step synthesis typically involves nucleophilic substitution reactions between thiol-containing intermediates (e.g., 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol) and chloroacetamide derivatives. Key parameters include:

- Temperature control : Reflux conditions (80–100°C) in polar aprotic solvents like DMF or DMSO .

- Catalyst use : Triethylamine or sodium hydride to deprotonate thiol groups and enhance reactivity .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodology: Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, thiadiazole sulfur environment) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected m/z ~413.5) and fragmentation patterns .

- IR spectroscopy : Peaks at 1650–1680 cm⁻¹ for C=O (acetamide) and 690–710 cm⁻¹ for C-S (thioether) .

Q. What are the primary biological screening assays for this compound?

- Methodology: Initial screens focus on antimicrobial and enzyme inhibition activity:

- Antifungal assays : Broth microdilution against Candida albicans (MIC values) with fluconazole as a control .

- Kinase inhibition : ATP-competitive assays using recombinant CDK5/p25 to assess IC₅₀ values .

- Cytotoxicity : MTT assays on HEK-293 cells to determine selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy or p-tolyl vs. o-tolyl) influence bioactivity and pharmacokinetics?

- Methodology: Comparative SAR studies using analogues:

- Synthetic variation : Replace ethoxyphenyl with methoxyphenyl or halogenated aryl groups to assess electronic effects .

- ADME profiling : LogP measurements (octanol/water partitioning) and metabolic stability in liver microsomes to evaluate lipophilicity and half-life .

- Crystallography : X-ray diffraction to correlate substituent steric effects with target binding (e.g., hydrophobic pockets in kinase domains) .

Q. What experimental strategies resolve contradictory data in biological activity across studies?

- Methodology: Address discrepancies (e.g., variable MIC values) via:

- Standardized protocols : Uniform inoculum size and growth media in antimicrobial assays .

- Dose-response curves : Replicate studies with 8–10 concentration points to improve IC₅₀ reliability .

- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) for binding kinetics alongside enzymatic activity .

Q. How can computational modeling guide the optimization of this compound for target specificity?

- Methodology:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict interactions with targets like CDK5 or fungal CYP51 .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational flexibility .

- QSAR models : Build regression models using Hammett constants or molecular descriptors (e.g., polar surface area) to prioritize synthetic targets .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.